2-(4-Chlorophenoxy)pyridine
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Overview
Description
2-(4-Chlorophenoxy)pyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by a pyridine ring substituted with a 4-chlorophenoxy group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)pyridine typically involves the reaction of 4-chlorophenol with 2-chloropyridine. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Another isomer with similar applications but different reactivity due to the position of the chlorine atom.
2-(4-Chlorophenoxy)ethanol: A related compound with a hydroxyl group instead of a pyridine ring.
Uniqueness: 2-(4-Chlorophenoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with a pyridine ring makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
4783-69-1 |
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Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H8ClNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
InChI Key |
SMINLYVPAJMVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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